1-Methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a useful research compound. Its molecular formula is C12H13N3O2S2 and its molecular weight is 295.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antiviral Properties
- A variety of thiadiazole derivatives, including those related closely to the compound , have been synthesized and tested for their antimicrobial activities against various bacterial strains such as Staphylococcus aureus, S. epidermidis, and Bacillus subtilis, showing good activity (Sara Tehranchian et al., 2005). Additionally, certain thiadiazole compounds have been investigated for their antiviral properties, especially in the context of COVID-19, through virtual screening approaches targeting the main coronavirus protease, a key enzyme in the virus's lifecycle (Huda R. M. Rashdan et al., 2021).
Anticancer Activities
- Schiff bases derived from 1,3,4-thiadiazole compounds have been explored for their antiproliferative and antimicrobial properties, with some showing significant DNA protective ability against oxidative stress and potent cytotoxicity against cancer cell lines such as PC-3 and MDA-MB-231 (M. Gür et al., 2020).
Molecular Synthesis and Behavior
- Research into the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions showcases the structural versatility and reactivity of thiadiazole derivatives, leading to compounds with potential biological, medicinal, and industrial applications (I. Greig et al., 2001).
- Studies on molecular organization reveal how thiadiazole derivatives interact within phospholipid bilayers, influencing membrane properties and potentially informing drug delivery systems or biosensor designs (Dariusz Kluczyk et al., 2016).
Coordination Chemistry and Material Science
- The coordination chemistry of thiazoles, including isothiazoles and thiadiazoles, is highlighted for its significance in various fields such as catalysis, cosmetic industry, corrosion protection, and more, reflecting the compound's broad utility beyond biological applications (L. Frija et al., 2016).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to interact with a variety of biological targets . These include matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins .
Mode of Action
It is known that thiazole derivatives can inhibit matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins . This suggests that the compound may interact with these targets, leading to changes in their function.
Biochemical Pathways
Given the known targets of thiazole derivatives, it is likely that this compound affects pathways related to cell growth, apoptosis, and inflammation .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar properties, which could impact its bioavailability.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may have similar effects.
Action Environment
The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and organic solvents .
Properties
IUPAC Name |
1-methyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-9-13-10(8-18-9)7-15-12-6-4-3-5-11(12)14(2)19(15,16)17/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQERMKJUUZFAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C3=CC=CC=C3N(S2(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.